![molecular formula C5H13NO B2777782 (2S)-2-(Dimethylamino)propan-1-ol CAS No. 40916-65-2](/img/structure/B2777782.png)
(2S)-2-(Dimethylamino)propan-1-ol
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Overview
Description
“(2S)-2-(Dimethylamino)propan-1-ol” is a chemical compound with the CAS Number: 40916-65-2 . It has a molecular weight of 103.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of “(2S)-2-(Dimethylamino)propan-1-ol” is C5H13NO . The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography.
Physical And Chemical Properties Analysis
“(2S)-2-(Dimethylamino)propan-1-ol” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current sources.
Scientific Research Applications
- 3-Dimethylamino-1-propanol serves primarily as a building block for pharmaceuticals . Its unique structure allows it to participate in various chemical reactions, making it valuable for drug development.
- Researchers have explored the use of 3-Dimethylaminopropane-1-ol in dehydration processes . For example, it has been studied in the separation of ethanol–propan-1-ol–butan-1-ol–water mixtures . Understanding its behavior in such systems can lead to more energy-efficient distillation processes.
Pharmaceutical Synthesis
Dehydration Processes
Safety and Hazards
“(2S)-2-(Dimethylamino)propan-1-ol” is classified as dangerous with the signal word "Danger" . It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
(2S)-2-(Dimethylamino)propan-1-ol, also known as 3-Dimethylaminopropane-1-ol, belongs to the class of aminoalcohols It is known to serve mainly as a building block for pharmaceuticals .
Mode of Action
As an intermediate in pharmaceutical synthesis, it likely interacts with its targets to induce desired therapeutic effects .
Biochemical Pathways
As an intermediate in pharmaceutical synthesis, it is likely involved in various biochemical reactions leading to the formation of active pharmaceutical ingredients .
Result of Action
As an intermediate in pharmaceutical synthesis, its effects would largely depend on the final pharmaceutical product it contributes to .
properties
IUPAC Name |
(2S)-2-(dimethylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGYWLWIJLDGZ-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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